molecular formula C9H11N5O2 B11882625 Methyl 3-(2-amino-9H-purin-9-yl)propanoate

Methyl 3-(2-amino-9H-purin-9-yl)propanoate

Cat. No.: B11882625
M. Wt: 221.22 g/mol
InChI Key: AMHPICDUECIFRH-UHFFFAOYSA-N
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Description

Methyl 3-(2-amino-9H-purin-9-yl)propanoate is a chemical compound with the molecular formula C9H11N5O2. It is a derivative of purine, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-amino-9H-purin-9-yl)propanoate typically involves the reaction of 2-amino-9H-purine with methyl 3-bromopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reactants .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-amino-9H-purin-9-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives .

Scientific Research Applications

Methyl 3-(2-amino-9H-purin-9-yl)propanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: It is used in the production of pharmaceuticals and other specialty chemicals

Mechanism of Action

The mechanism of action of Methyl 3-(2-amino-9H-purin-9-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-(2-amino-6-oxo-1,6-dihydro-9H-purin-9-yl)propanoate
  • Methyl 3-(2-amino-9H-purin-9-yl)butanoate
  • Methyl 3-(2-amino-9H-purin-9-yl)pentanoate

Uniqueness

Methyl 3-(2-amino-9H-purin-9-yl)propanoate is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H11N5O2

Molecular Weight

221.22 g/mol

IUPAC Name

methyl 3-(2-aminopurin-9-yl)propanoate

InChI

InChI=1S/C9H11N5O2/c1-16-7(15)2-3-14-5-12-6-4-11-9(10)13-8(6)14/h4-5H,2-3H2,1H3,(H2,10,11,13)

InChI Key

AMHPICDUECIFRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C=NC2=CN=C(N=C21)N

Origin of Product

United States

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